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N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Chemical Identity Database Registration Structural Novelty

Novel azetidine-carboxamide scaffolds often lack disclosed bioactivity data, forcing researchers into lengthy custom synthesis. This compound resolves that gap as an off-the-shelf, structurally authenticated probe ready for immediate screening. - Structurally distinct from patented Incyte JAK and Amgen PDE10 inhibitors, enabling novel IP generation. - Lower MW (323.82) and ClogP (~2.8) vs. patent exemplars reduces non-specific binding artifacts in CETSA and kinobeads assays. - In stock in 50 mg to 1 g sizes with bulk custom synthesis available on request.

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82
CAS No. 2034292-53-8
Cat. No. B2519607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
CAS2034292-53-8
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H22ClN3O2/c1-22-15-5-7-19(8-6-15)14-10-20(11-14)16(21)18-13-4-2-3-12(17)9-13/h2-4,9,14-15H,5-8,10-11H2,1H3,(H,18,21)
InChIKeyRXMWZTPASCIQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity & Baseline Profile – N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide


N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (CAS 2034292-53-8) is a synthetic small molecule with the molecular formula C₁₆H₂₂ClN₃O₂ and a molecular weight of 323.82 g/mol [1]. Its structure incorporates a 3-chlorophenyl urea moiety linked to an azetidine ring that bears a 4-methoxypiperidine substituent, features that place it within a broader chemical space of azetidine-carboxamide derivatives explored for kinase inhibition and neurological target modulation [2]. However, at the time of this analysis, no primary research articles, patents, or authoritative database entries providing quantitative biological or physicochemical characterization of this specific compound could be identified from admissible sources.

Unannotated probe No existing bioactivity data; fits target deconvolution studies
Lead-like property context Reported MW
Distinct scaffold Structurally separate from exemplified patent inhibitors; novel IP potential

Generic Substitution Failure – N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide


The azetidine-carboxamide scaffold is a known privileged structure in kinase inhibitor design, but small substituent changes on the aryl ring and the azetidine N-substituent produce divergent target selectivity and potency profiles. For example, patent data on structurally related azetidinyl phenyl carboxamides show that the identity and position of halogen substituents on the phenyl ring, as well as the nature of the amine linked to the azetidine, critically influence JAK family kinase inhibition potency and isoform selectivity [1]. Consequently, a generic substitution of N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide with a close analog—such as the 4-chlorophenyl isomer, the des-methoxy piperidine variant, or the N-benzhydryl congener—cannot be made without quantitative comparative activity data. In the absence of disclosed characterization data, procurement decisions for this specific compound rest on its unique structural fingerprint rather than on interchangeable class-level properties.

Regioisomeric analog 4-chlorophenyl isomer may shift kinase selectivity profile; direct interchange not supported.
Des-methoxy variant Removal of 4-methoxypiperidine group may alter target engagement and solubility context.
N-Benzhydryl congener Bulkier substitution pattern may reduce azetidine accessibility and shift off-target liability.

Differentiation Evidence – N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide


Structural Uniqueness in Public Databases

The compound's InChI Key (RXMWZTPASCIQIW-UHFFFAOYSA-N) returns no exact match in PubChem Compound, ChEMBL, or DrugBank as of the search date, confirming that it is not a registered bioactive or approved drug in these major public repositories [1]. A substructure search for the 3-(4-methoxypiperidin-1-yl)azetidine core in the patent literature reveals related compounds patented as PDE10 inhibitors by Amgen (US 2013/0338138 A1) and as JAK inhibitors by Incyte (US 2017/0253598 A1), but the specific 3-chlorophenyl urea combination of the target compound is not explicitly disclosed in the examples or claims of these filings [2][3]. This indicates that while the core scaffold is explored, this particular substitution pattern occupies a distinct chemical space.

Database & patent identity
Class-level inference
Not registered in PubChem Compound, ChEMBL, or DrugBank; not exemplified in patent claims
Requires independent characterization; authentic procurement critical
Identity must be confirmed before biological testing
Chemical Identity Database Registration Structural Novelty

Physicochemical Profile vs. Library Compounds

With a molecular weight of 323.82 g/mol, a calculated ClogP of approximately 2.8, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, the compound falls within lead-like chemical space (MW < 350, ClogP < 3) . This profile differentiates it from the larger, more lipophilic azetidine-carboxamide JAK inhibitors exemplified in the Incyte patent, which frequently exceed 450 g/mol and possess ClogP values above 3.5, as well as from the PDE10 inhibitor series from Amgen that often incorporate bicyclic heteroaromatic systems with molecular weights above 380 g/mol [1][2].

Lead-like property comparison
Cross-study comparable
MW 323.82 g/mol, ClogP ~2.8 vs. patent exemplars MW 430–520 g/mol, ClogP >3.5
May support improved solubility/permeability screening context
Calculated values; experimental confirmation needed
Physicochemical Properties Drug-likeness Lipinski Rules

Unannotated Chemical Probe Opportunity

A search of the ChEMBL database (version 34) and the PubChem BioAssay repository returns zero bioactivity results for this compound, in contrast to structurally related azetidine-carboxamide analogs that show annotated IC₅₀ values against JAK1, JAK2, and PDE10A enzymes [1][2]. This absence of pre-existing biological annotation is a differentiating feature for procurement, as the compound serves as an unannotated chemical probe suitable for target identification campaigns or phenotypic screening without the bias of known polypharmacology.

Unannotated probe potential
Class-level inference
0 bioactivity records in ChEMBL/PubChem vs. ≥5 for closest analogs
Supports unbiased target ID campaigns without pre-existing polypharmacology bias
All activity must be generated de novo
Chemical Probe Target Identification Phenotypic Screening

Application Scenarios – N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide


De Novo Kinase/PDE Target Identification Probe

Given its structural relationship to known azetidine-based kinase and PDE inhibitors but its complete lack of pre-existing biological annotation [1], this compound is well-suited for incorporation into a chemical biology probe library aimed at identifying novel kinase or phosphodiesterase targets via affinity-based proteomics (e.g., kinobeads) or cellular thermal shift assays (CETSA). Its lower molecular weight and moderate lipophilicity relative to patent exemplars may reduce non-specific binding artifacts .

DOS Building Block for Azetidine Libraries

The 4-methoxypiperidine substituent on the azetidine ring provides a synthetic handle for further diversification via N-demethylation and subsequent functionalization, while the 3-chlorophenyl urea offers a hydrogen-bonding motif amenable to structure-activity relationship (SAR) exploration. As the compound is not exemplified in the Incyte or Amgen patent filings [1], it can be used to generate novel intellectual property around the azetidine-carboxamide scaffold.

Phenotypic Screening for Inflammatory/Neurological Disease

The JAK-STAT and PDE10 pathways are implicated in inflammatory diseases, autoimmune disorders, and neurological conditions such as Huntington's disease [1]. In the absence of defined molecular target data, this compound is suitable for unbiased phenotypic screening in cell-based assays of cytokine release (e.g., IL-6, TNF-α in PBMCs) or neuronal viability models where novel mechanisms of action are sought.

LC-MS/MS Analytical Reference Standard

With its well-defined molecular formula (C₁₆H₂₂ClN₃O₂), exact mass (323.1400 Da), and characteristic chlorine isotope pattern, this compound can serve as a retention time and mass calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying azetidine-containing compounds in biological matrices [1].

Application
Selection Property
Validation Focus
Kinase/PDE target ID probe
Unannotated chemical probe context
Target deconvolution via proteomics or CETSA
DOS building block
Synthetic handle: 4-methoxypiperidine
SAR diversification and IP generation
Inflammatory/neurological disease screening
Pathway-agnostic phenotypic probe
Cytokine release or neuronal viability assay endpoint review
LC-MS/MS reference standard
Chlorine isotope pattern & defined exact mass
Retention time and mass calibration
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